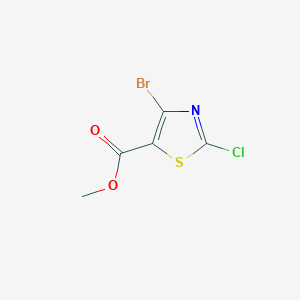

Methyl 4-Bromo-2-chlorothiazole-5-carboxylate

Description

Methyl 4-bromo-2-chlorothiazole-5-carboxylate (CAS: 1000575-16-5) is a heterocyclic compound with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.5 g/mol . It features a thiazole ring substituted with bromine at position 4, chlorine at position 2, and a methyl ester group at position 5. This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJWBQWNNFDNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-chlorothiazole-5-carboxylate typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the thiazole ring . The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems and continuous monitoring helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-bromo-2-chlorothiazole-5-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating bacterial infections and other diseases due to their ability to inhibit specific enzymes and receptors.

- Mechanism of Action :

Agricultural Chemistry

In agriculture, this compound is incorporated into formulations for fungicides and herbicides. Its efficacy in protecting crops from pests and diseases contributes to enhanced agricultural productivity.

- Application Examples :

- Formulation of crop protection agents that target specific fungal pathogens.

- Development of herbicides that minimize weed competition while being safe for crops.

Material Science

This compound is explored for its potential in creating novel materials, including polymers and coatings that possess improved durability and resistance to environmental factors.

- Research Focus :

- Development of coatings that provide corrosion resistance.

- Synthesis of polymers with enhanced mechanical properties through the incorporation of thiazole derivatives.

The compound has demonstrated a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example:

These findings suggest that modifications to the thiazole structure may enhance its anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its ability to inhibit the growth of several pathogenic bacteria, including E. coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition rates.

Case Study 2: Anticancer Potential

In a comparative study involving various thiazole derivatives, this compound was tested alongside established chemotherapeutics like cisplatin. The compound exhibited comparable efficacy against colorectal cancer cells, suggesting its potential as an alternative therapeutic agent or adjuvant therapy .

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Positional Isomers

Methyl 2-Bromo-5-chlorothiazole-4-carboxylate (CAS: 1053655-63-2)

- Molecular Formula: C₅H₃BrClNO₂S (identical to the target compound).

- Key Differences : The bromine and chlorine substituents are swapped (Br at position 2, Cl at position 5), altering electronic and steric properties.

- Applications : Used as a medical intermediate . The shifted halogen positions may influence regioselectivity in Suzuki-Miyaura couplings compared to the target compound.

Variations in Halogen and Ester Groups

Ethyl 5-Bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)

- Molecular Formula: C₇H₈BrNO₂S.

- Key Differences : Ethyl ester (vs. methyl) increases lipophilicity, and a methyl group at position 4 (vs. bromine) reduces steric hindrance.

- Applications : Likely used in drug discovery for improved metabolic stability due to the ethyl ester .

Methyl 5-Bromothiazole-2-carboxylate (CAS: 1209458-91-2)

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The target compound’s Cl and Br substituents enhance electrophilicity at the thiazole ring, facilitating nucleophilic aromatic substitutions. In contrast, methyl-substituted analogs (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate, CAS: 1194374-25-8) exhibit reduced reactivity due to electron-donating effects .

Table 1: Comparative Data for Selected Thiazole Carboxylates

Biological Activity

Methyl 4-bromo-2-chlorothiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring, which is known for its significant role in biological activity. The presence of bromine and chlorine substituents enhances the compound's reactivity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClN₃O₂S |

| Molecular Weight | 239.52 g/mol |

| Key Functional Groups | Thiazole, Carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures can inhibit key enzymes associated with cancer progression and microbial resistance, suggesting that this compound may exhibit similar therapeutic potential.

Key Mechanisms:

- Enzyme Inhibition: Potential inhibition of enzymes linked to cancer cell proliferation.

- Antimicrobial Activity: Interaction with bacterial enzymes, leading to growth inhibition.

- Cell Cycle Modulation: Induction of cell cycle arrest in cancer cells.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

- Anticancer Activity:

-

Antimicrobial Properties:

- The compound has shown effectiveness against several bacterial strains, suggesting a potential role as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, which may lead to inhibition of bacterial growth.

- Mechanistic Insights:

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Cancer Cell Lines:

A study assessed the cytotoxic effects on the NCI-60 panel of cancer cell lines, where the compound exhibited high specificity against leukemia cells (RPMI-8226) with an IC50 value of approximately 1.11 µM. Flow cytometry analysis indicated increased necrotic cells in late apoptosis following treatment . -

Antimicrobial Efficacy Assessment:

In another study, the compound was tested against various pathogens, demonstrating significant inhibitory activity against Gram-positive and Gram-negative bacteria, further supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-Bromo-2-chlorothiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation of a thiazole precursor. For example, bromination at the 4-position using N-bromosuccinimide (NBS) in DMF, followed by chlorination at the 2-position with POCl₃ under reflux. Methyl esterification of the carboxylate group is typically achieved via Fischer esterification (H₂SO₄/MeOH). Reaction monitoring via TLC and HPLC is critical to optimize stoichiometry and temperature, as over-halogenation can lead to byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole ring protons (C2-H and C4-H) show deshielding due to electron-withdrawing substituents (Br, Cl). Coupling constants (J) between adjacent protons help confirm regiochemistry.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) confirms the ester group; C-Br and C-Cl stretches appear at 550–650 cm⁻¹.

- Mass Spectrometry (HRMS) : Isotopic patterns for Br (1:1 ratio for M⁺ and M+2) and Cl (3:1 for M⁺ and M+2) must be distinguished to avoid misassignment .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion or cooling gradients (0.1°C/min) may improve crystal quality. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for resolving disorder caused by halogen atoms .

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br (C4) and Cl (C2) activates the thiazole ring toward Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict regioselectivity. For example, Br at C4 is more reactive toward Pd-catalyzed couplings than Cl at C2 due to lower steric hindrance and favorable orbital overlap .

Q. What strategies resolve discrepancies in biological activity data when this compound is used as a kinase inhibitor precursor?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate results. Molecular docking studies (using AutoDock Vina) should account for halogen bonding between Br/Cl and kinase active-site residues (e.g., backbone carbonyls) .

Q. How can conformational analysis via X-ray crystallography inform the design of derivatives with improved metabolic stability?

- Methodological Answer : Puckering parameters (Cremer-Pople analysis) for the thiazole ring and ester group orientation can be calculated using SHELXL. For instance, a planar thiazole ring (θ = 0°) correlates with higher metabolic stability, while non-planar conformations may increase susceptibility to esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.